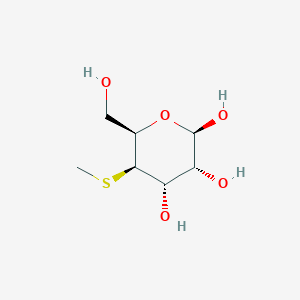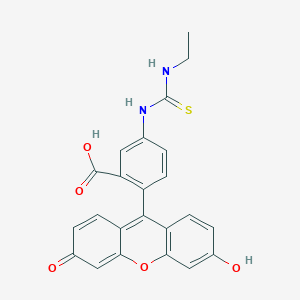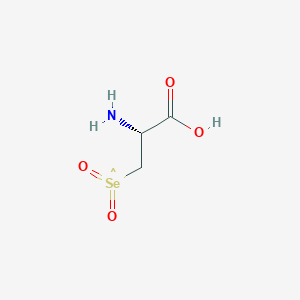
Dioxyselenocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxyselenocysteine is a selenium-containing amino acid derivative, structurally similar to selenocysteine but with additional oxygen atoms. It is a small molecule with the chemical formula C₃H₇NO₄Se and a molecular weight of approximately 200.05 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxyselenocysteine typically involves the incorporation of selenium into an amino acid framework. One common method is the reaction of selenocysteine with oxidizing agents to introduce the oxygen atoms. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without significant side reactions .
Industrial Production Methods: the principles of large-scale amino acid synthesis, such as batch reactors and continuous flow systems, could be adapted for its production if needed .
Chemical Reactions Analysis
Types of Reactions: Dioxyselenocysteine can undergo various chemical reactions, including:
Oxidation: The selenium atom in this compound can be further oxidized, leading to the formation of seleninic and selenonic acids.
Reduction: Reduction reactions can convert this compound back to selenocysteine or other selenium-containing species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents can be employed for reduction reactions.
Substitution Reagents: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Dioxyselenocysteine can be incorporated into proteins to study the role of selenium in biological systems.
Medicine: Its potential antioxidant properties make it a candidate for therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of dioxyselenocysteine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Selenocysteine: The most closely related compound, differing by the absence of additional oxygen atoms.
Selenomethionine: Another selenium-containing amino acid, with a different side chain structure.
Methylselenocysteine: A derivative of selenocysteine with a methyl group attached to the selenium atom.
Uniqueness: Dioxyselenocysteine is unique due to its additional oxygen atoms, which confer distinct chemical properties and reactivity compared to other selenium-containing amino acids. This makes it a valuable compound for studying the effects of selenium oxidation states in biological and chemical systems .
Properties
Molecular Formula |
C3H6NO4Se |
|---|---|
Molecular Weight |
199.06 g/mol |
InChI |
InChI=1S/C3H6NO4Se/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
InChI Key |
CFDIKEIPXZDMLP-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se](=O)=O |
Canonical SMILES |
C(C(C(=O)O)N)[Se](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


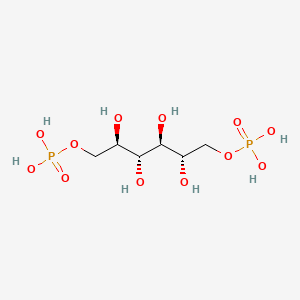
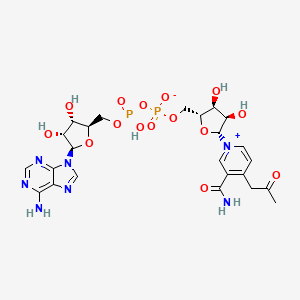
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)

![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
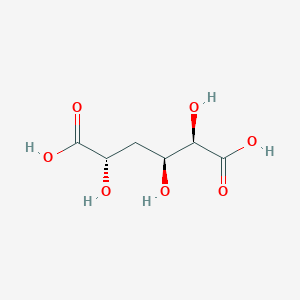
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)

